molecular formula C15H19NO3 B1674538 Lateritin CAS No. 65454-13-9

Lateritin

Cat. No. B1674538
CAS RN: 65454-13-9
M. Wt: 261.32 g/mol
InChI Key: YOKBTBNVNCFOBF-UHFFFAOYSA-N
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Description

Lateritin is an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor and a platelet aggregation inhibitor from the mycelial cake of Gibberella lateritium .

Scientific Research Applications

  • Anticancer and Antimicrobial Properties : Lateritin, isolated from mixed fungal cultures, has shown promising results in inhibiting the growth of human cancer cell lines, gram-positive bacteria, and Candida albicans. This study highlights this compound's potential as an antineoplastic and antimicrobial agent (Pettit et al., 2010).

  • Structural Analysis and Configuration : A detailed structural revision and absolute configuration of this compound were performed using advanced spectroscopic methods. The results of this study are crucial for understanding the molecular structure of this compound and its derivatives (Ola et al., 2014).

  • Inhibition of Acyl-CoACholesterol Acyltransferase

    : this compound was identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. This finding opens up potential applications of this compound in the study of cholesterol-related disorders and metabolic research (Hasumi et al., 1993).

properties

IUPAC Name

3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKBTBNVNCFOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984071
Record name 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65454-13-9
Record name Lateritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065454139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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